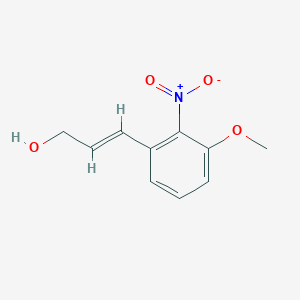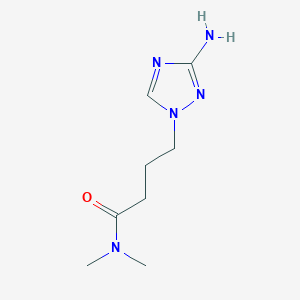
3-(3-Methoxy-2-nitrophenyl)prop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methoxy-2-nitrophenyl)prop-2-en-1-ol is an organic compound with a complex structure that includes a methoxy group, a nitro group, and a propen-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxy-2-nitrophenyl)prop-2-en-1-ol typically involves the reaction of 3-methoxybenzaldehyde with nitromethane under basic conditions to form a nitrostyrene intermediate. This intermediate is then subjected to reduction and subsequent functional group transformations to yield the final product. The reaction conditions often include the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Methoxy-2-nitrophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3-(3-methoxy-2-nitrophenyl)propanoic acid, while reduction can produce 3-(3-methoxy-2-aminophenyl)prop-2-en-1-ol.
Wissenschaftliche Forschungsanwendungen
3-(3-Methoxy-2-nitrophenyl)prop-2-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(3-Methoxy-2-nitrophenyl)prop-2-en-1-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methoxy group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Methoxyphenyl)prop-2-yn-1-ol: Similar structure but with a different position of the methoxy group.
1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one: Similar nitro and phenyl groups but with different substituents.
Uniqueness
3-(3-Methoxy-2-nitrophenyl)prop-2-en-1-ol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of a methoxy group, nitro group, and propen-1-ol moiety makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
125872-82-4 |
|---|---|
Molekularformel |
C10H11NO4 |
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
(E)-3-(3-methoxy-2-nitrophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H11NO4/c1-15-9-6-2-4-8(5-3-7-12)10(9)11(13)14/h2-6,12H,7H2,1H3/b5-3+ |
InChI-Schlüssel |
QECRCYMTDRVDRU-HWKANZROSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])/C=C/CO |
Kanonische SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])C=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-6-azido-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B13473841.png)

![2-[4-Fluoro-2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13473852.png)

![rac-tert-butyl N-[(1R,2S)-2-(chloromethyl)cyclobutyl]carbamate](/img/structure/B13473877.png)


![2-Bromo-6-methylthieno[3,2-b]pyridine](/img/structure/B13473891.png)
![4-methyl-N-[(3-methylidenecyclobutyl)methyl]benzene-1-sulfonamide](/img/structure/B13473895.png)



![4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13473920.png)
